molecular formula C15H21NO2 B2506891 (3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid CAS No. 2044705-41-9

(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid

Cat. No. B2506891
CAS RN: 2044705-41-9
M. Wt: 247.338
InChI Key: NAPCCAHFOLFWRQ-UONOGXRCSA-N
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Description

The compound “(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid” is a type of amino acid derivative . Amino acids are fundamental building blocks of proteins and play key roles in a variety of biological processes .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . They can involve various types of bond formations and breakages, and can be influenced by factors such as temperature, pressure, and the presence of catalysts.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Crystallographic Analysis

One study examined the crystal structures of related compounds, (I) (-)-(3S,4R)- and (II) (-)-(3S,4S)-3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide, using X-ray diffraction. This research provided insights into the absolute configurations of these compounds and their geometrical arrangements (Peeters, Blaton, & Ranter, 1994).

Synthesis and Functionalization

Another study focused on the synthesis and functionalization reactions of similar compounds. The research explored the conversion processes and reaction mechanisms, providing valuable information for the synthesis of complex molecules (Yıldırım, Kandemirli, & Demir, 2005).

Lanthanide-based Coordination Polymers

Research into lanthanide-based coordination polymers utilized derivatives of aromatic carboxylic acids, including those similar to the compound . These studies are crucial in understanding the photophysical properties of these polymers (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Pharmacological Research

The compound was used as a reference in pharmacological studies to investigate the activities of metabotropic glutamate receptors. This research is significant for understanding receptor subtypes and designing drugs targeting specific receptors (Dauban, de Saint-Fuscien, Acher, Prézeau, Brabet, Pin, & Dodd, 2000).

Synthesis Processes

The synthesis of related compounds, such as (3S,5S)-3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester, has been studied. These processes offer insights into the efficient and practical synthesis of biologically active compounds (Pan, Xu, Huang, Yu, & Liu, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on a compound like “(3S,4S)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid” could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

(3S,4S)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPCCAHFOLFWRQ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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